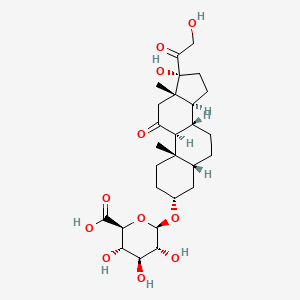

Tetrahydrocortisone 3-Glucuronide

Descripción general

Descripción

Tetrahydrocortisone 3-Glucuronide is a glucuronide conjugate of tetrahydrocortisone, a metabolite of cortisone. This compound is significant in the study of steroid metabolism and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrocortisone 3-Glucuronide typically begins with cortisone acetate as the starting material. The key step involves the reduction of the C-3 carbonyl group of 5β-dihydrocortisone acetate using lithium tri-tert-butoxyaluminum hydride, resulting in 3α-5β-tetrahydrocortisone acetate. This intermediate is then subjected to glycosylation using the Koenig-Knorr method, with glycosyl bromide as the donor, cadmium carbonate as the promoter, and 4Å molecular sieves as the dehydrating agent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic route described above can be scaled up for industrial applications, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Tetrahydrocortisone 3-Glucuronide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the glucuronide moiety or the steroid backbone.

Substitution: Substitution reactions can occur at various positions on the steroid nucleus or the glucuronide group.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different hydroxylated metabolites, while reduction can yield various reduced forms of the compound.

Aplicaciones Científicas De Investigación

Clinical Diagnostics

Measurement of Urinary Steroids

One of the primary applications of tetrahydrocortisone 3-glucuronide is in the measurement of urinary 17-hydroxycorticosteroids. A study demonstrated that THE-3-G could be added to urine samples to quantify the recovery of tetrahydrocortisone using the Porter-Silber method. The recovery rates varied significantly across urine samples, highlighting the need for proper standards in analyzing urinary steroid glucuronides . This method has been pivotal in endocrinological assessments, particularly in evaluating adrenal function.

Immunoassay Development

Research has explored the potential of THE-3-G as a signal generator in immunoassays for measuring steroid levels in urine. In a study involving the development of antibodies against testosterone and tetrahydrocortisone glucuronides, it was found that these antibodies could be utilized to create standard curves for testosterone measurements, indicating a promising application for home testing kits aimed at monitoring testosterone levels in men undergoing hormone therapy . This application highlights the relevance of THE-3-G in both clinical and home testing environments.

Pharmacokinetics

Metabolite Profiling

This compound plays a crucial role in pharmacokinetic evaluations. A study reported that approximately 45-52% of hydrocortisone is excreted as phase II metabolites, including tetrahydrocortisone glucuronide. The research utilized a three-dimensional human microphysiological model to evaluate the metabolism and anti-inflammatory effects of glucocorticoids on liver cultures . Such studies are essential for understanding drug metabolism and excretion pathways, particularly in conditions involving inflammation.

Liquid Chromatography Techniques

Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry have been employed to simultaneously determine multiple tetrahydrocorticosteroid glucuronides in human urine. This method allows for the differentiation of regioisomeric glucuronides based on their mass spectrometric behavior, providing a sensitive assay for clinical and biochemical studies . The ability to analyze multiple metabolites simultaneously enhances our understanding of steroid metabolism and its implications for health.

Case Studies

Endocrine Disorders

Case studies have shown that measuring this compound levels can aid in diagnosing endocrine disorders. For instance, patients with excessive cortisol production exhibited distinct profiles of tetrahydrocorticosteroid glucuronides in their urine, which were analyzed using sophisticated liquid chromatography methods . These findings underscore the importance of THE-3-G in clinical diagnostics related to adrenal function.

Inflammatory Responses

In vitro studies using human hepatocyte-Kupffer cell coculture systems have demonstrated how glucocorticoids, including those metabolized to THE-3-G, can modulate inflammatory responses in liver tissues. This research is crucial for developing therapeutic strategies targeting inflammatory liver diseases and understanding how glucocorticoid metabolism affects liver function during inflammation .

Mecanismo De Acción

The mechanism of action of Tetrahydrocortisone 3-Glucuronide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound influences gene expression, leading to various downstream effects such as decreased vasodilation, reduced permeability of capillaries, and inhibition of leukocyte migration to sites of inflammation .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Tetrahydrocortisone 3-Glucuronide include:

- Tetrahydrocortisone

- Tetrahydrocortisol

- Allotetrahydrocortisone

- Allotetrahydrocortisol

- 5β-Dihydrocortisol

- 5α-Dihydrocortisol

- Cortisone

- Prednisolone

Uniqueness

This compound is unique due to its specific glucuronide conjugation, which influences its metabolic stability and excretion profile. This makes it a valuable compound for studying the metabolism and pharmacokinetics of glucocorticoids .

Actividad Biológica

Tetrahydrocortisone 3-glucuronide (THE-3-G) is a significant metabolite of cortisol, playing a crucial role in the biological activity of glucocorticoids. This article delves into its synthesis, biological functions, and implications in various physiological and pathological contexts.

1. Synthesis and Metabolism

This compound is synthesized from tetrahydrocortisone, which itself is derived from cortisol. The glucuronidation process involves the conjugation of glucuronic acid to the hydroxyl group at the C-3 position of tetrahydrocortisone, facilitated by UDP-glucuronosyltransferases (UGTs). This modification enhances solubility, facilitating renal excretion and modulating the biological activity of the parent compound.

Table 1: Key Enzymes in THE-3-G Metabolism

| Enzyme | Function |

|---|---|

| UGT2B7 | Catalyzes glucuronidation of steroids |

| UGT2B4 | Involved in the metabolism of cortisol |

| HSD11B1 | Converts cortisone to cortisol |

2. Biological Activity

This compound exhibits several important biological activities:

- Regulation of Cortisol Activity : THE-3-G acts as a reservoir for cortisol, modulating its availability and activity in target tissues. It can influence the duration and intensity of glucocorticoid effects by controlling the levels of free cortisol.

- Anti-inflammatory Effects : Similar to its parent compound, THE-3-G possesses anti-inflammatory properties. It has been shown to suppress pro-inflammatory cytokines in various models, indicating its potential therapeutic applications in inflammatory diseases.

Case Studies

- Hypertension and Cortisol Metabolism : A study investigated the peripheral metabolism of adrenal steroids in patients with essential hypertension. It was found that levels of THE-3-G were significantly altered compared to normotensive individuals, suggesting a link between glucocorticoid metabolism and hypertension .

- Urinary Excretion Patterns : Research utilizing liquid chromatography-mass spectrometry demonstrated that urinary excretion levels of THE-3-G can vary significantly among individuals, influenced by factors such as age, sex, and health status . This variability highlights the importance of standardized methods for measuring steroid glucuronides in clinical settings.

4. Analytical Techniques

The quantification of this compound in biological samples is essential for understanding its role in health and disease. Advanced analytical techniques such as:

- Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) : This method allows for sensitive detection and quantification of THE-3-G alongside other tetrahydrocorticosteroid glucuronides .

Table 2: Comparison of Analytical Methods for THE-3-G Detection

| Method | Sensitivity | Specificity | Application |

|---|---|---|---|

| LC-ESI-MS | High | High | Clinical diagnostics |

| Porter-Silber Method | Moderate | Moderate | Historical analysis |

| Solid-phase extraction | High | Variable | Sample preparation for mass spectrometry |

5. Future Directions

Research on this compound is expanding, with ongoing studies focusing on:

- Pharmacogenomics : Understanding individual variations in UGT activity can help predict responses to glucocorticoid therapy.

- Disease Biomarkers : Investigating THE-3-G levels as potential biomarkers for conditions like Cushing's syndrome or chronic inflammatory diseases.

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O11/c1-25-7-5-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)9-12(25)3-4-14-15-6-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25/h12-15,18-22,24,28,31-33,36H,3-11H2,1-2H3,(H,34,35)/t12-,13-,14+,15+,18-,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOCEDQXFGCYTL-WPIYVXEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26312-91-4 | |

| Record name | Tetrahydrocortisone 3-(β-D-glucuronide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.